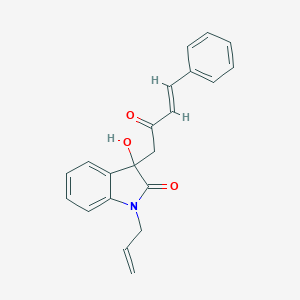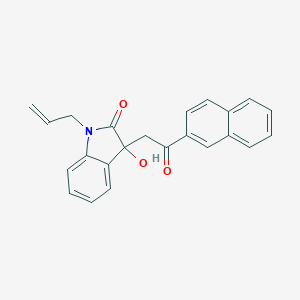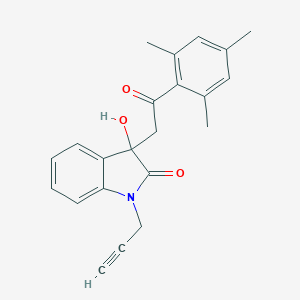![molecular formula C24H21NO4 B214727 1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BHIN and has been synthesized through various methods. BHIN has shown promising results in various in vitro and in vivo studies, indicating its potential use in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of BHIN is not fully understood. However, studies have shown that BHIN inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation, neurodegeneration, and inflammation.
Biochemical and Physiological Effects
BHIN has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, neuroprotection, and anti-inflammatory effects. BHIN has also been shown to modulate the activity of various enzymes and signaling pathways involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
BHIN has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, the limitations of BHIN include its poor solubility and limited availability.
Zukünftige Richtungen
BHIN has shown promising results in various studies, indicating its potential use in the pharmaceutical industry. Future research directions could include the development of BHIN derivatives with improved pharmacological properties, the study of BHIN in combination with other drugs, and the investigation of BHIN in various disease models. Additionally, the development of novel methods for the synthesis of BHIN could improve its availability and facilitate further research.
Synthesemethoden
BHIN can be synthesized through various methods, including the condensation of 2-oxo-2-phenylacetic acid and 3-amino-1-benzyl-1,2,4-triazole, followed by cyclization and oxidation. Another method involves the reaction of 2-oxo-2-phenylacetic acid with 3-amino-1-benzyl-1,2,4-triazole in the presence of acetic anhydride and catalytic amounts of sulfuric acid, followed by cyclization and oxidation.
Wissenschaftliche Forschungsanwendungen
BHIN has been studied for its potential use in various therapeutic applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In vitro studies have shown that BHIN inhibits the proliferation of cancer cells and induces apoptosis. BHIN has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
Eigenschaften
Produktname |
1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one |
|---|---|
Molekularformel |
C24H21NO4 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-benzyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H21NO4/c1-29-22-14-8-5-11-18(22)21(26)15-24(28)19-12-6-7-13-20(19)25(23(24)27)16-17-9-3-2-4-10-17/h2-14,28H,15-16H2,1H3 |
InChI-Schlüssel |
WRNSGPLDDLWOCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)